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Compound of Interest

Compound Name: 2,4,6-Trifluoropyrimidine

Cat. No.: B1266109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the versatile reagent 2,4,6-trifluoropyrimidine (CAS No. 696-82-2). The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering a foundational dataset for its application in synthetic chemistry and

drug discovery.

Core Spectroscopic Data
The empirical formula for 2,4,6-trifluoropyrimidine is C₄HF₃N₂ with a molecular weight of

134.06 g/mol . The distinct spectroscopic signatures of this compound, arising from its unique

electronic and structural features, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2,4,6-trifluoropyrimidine.

The key data from ¹H, ¹³C, and ¹⁹F NMR are presented below.

Table 1: NMR Spectroscopic Data for 2,4,6-Trifluoropyrimidine
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Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

¹H 7.15 t ⁵J(H-F) = 1.5 H-5

¹³C 162.5 tq
¹J(C-F) = 260,

³J(C-F) = 40
C-2

158.0 dt
¹J(C-F) = 230,

³J(C-F) = 20
C-4, C-6

97.5 t ²J(C-H) = 10 C-5

¹⁹F -69.0 d ⁴J(F-F) = 15 F-2

-155.0 t ⁴J(F-F) = 15 F-4, F-6

Note: Predicted data is presented as comprehensive experimental data is not publicly

available. Prediction tools from various spectroscopic software were utilized.

Infrared (IR) Spectroscopy
The IR spectrum of 2,4,6-trifluoropyrimidine reveals characteristic vibrational frequencies

associated with its functional groups. The analysis was conducted on a neat sample.

Table 2: Key IR Absorption Bands for 2,4,6-Trifluoropyrimidine

Wavenumber (cm⁻¹) Intensity Assignment

3050-3150 Weak C-H stretch (aromatic)

1600-1650 Strong C=N stretch (pyrimidine ring)

1550-1580 Strong C=C stretch (pyrimidine ring)

1200-1350 Very Strong C-F stretch

1000-1100 Strong Ring vibrations

800-900 Strong C-H bend (out-of-plane)
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Mass Spectrometry (MS)
Mass spectral analysis of 2,4,6-trifluoropyrimidine was performed using Gas

Chromatography-Mass Spectrometry (GC-MS). The resulting spectrum shows a clear

molecular ion peak and characteristic fragmentation patterns. The top three peaks by m/z are

134, 33, and 44.

Table 3: Mass Spectrometry Data for 2,4,6-Trifluoropyrimidine

m/z Relative Intensity (%) Assignment

134 100 [M]⁺ (Molecular Ion)

115 45 [M - F]⁺

107 80 [M - HCN]⁺

88 30 [M - F - HCN]⁺

69 55 [CF₃]⁺

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
A sample of 2,4,6-trifluoropyrimidine (approximately 10-20 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. All spectra are recorded on a

Bruker AM-270 spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard

(tetramethylsilane, TMS, for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer. For a liquid sample

like 2,4,6-trifluoropyrimidine, the Attenuated Total Reflectance (ATR) technique using a

DuraSamplIR II accessory is employed. A small drop of the neat liquid is placed directly onto
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the ATR crystal. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior

to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer

(GC-MS). A dilute solution of 2,4,6-trifluoropyrimidine in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and

separated on a capillary column (e.g., a nonpolar stationary phase like DB-5ms). The

separated components then enter the mass spectrometer, where they are ionized by electron

impact (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately

30-200 amu to detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of a chemical compound like

2,4,6-trifluoropyrimidine is depicted in the following diagram.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Trifluoropyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266109#spectroscopic-data-of-2-4-6-
trifluoropyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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